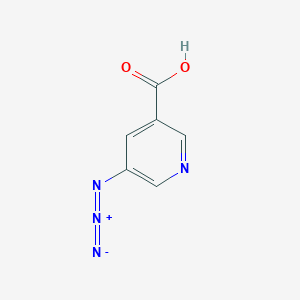

5-Azidopyridine-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-azidopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-5-1-4(6(11)12)2-8-3-5/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKPBOMXMIAGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Difference between 5-aminonicotinic acid and 5-azidonicotinic acid

An In-Depth Technical Guide to the Core Differences Between 5-Aminonicotinic Acid and 5-Azidonicotinic Acid

Introduction: From a Simple Amine to a Bioorthogonal Handle

Within the vast landscape of pyridine-based heterocycles, which form the backbone of countless pharmaceuticals and bioactive molecules, stand 5-aminonicotinic acid and 5-azidonicotinic acid.[1] Both are derivatives of nicotinic acid (Vitamin B3), differing only by the functional group at the 5-position of the pyridine ring. 5-aminonicotinic acid, with its primary amino group (-NH₂), serves as a versatile and foundational building block in synthetic chemistry.[2][3][4] By converting this amine to an azide (-N₃), we generate 5-azidonicotinic acid, a molecule with a profoundly different and highly specialized reactivity profile. This guide provides a detailed exploration of these two compounds, contrasting their properties, synthesis, and, most importantly, their divergent applications in modern chemical biology and drug development.

Part 1: Physicochemical Properties and Structural Analysis

The substitution of a hydrogen-bonding, basic amino group with a pseudohalogenic, bioorthogonal azido group imparts significant changes to the molecule's physical and chemical characteristics.

Caption: Chemical structures of 5-Aminonicotinic Acid and 5-Azidonicotinic Acid.

Table 1: Comparative Physicochemical Data

| Property | 5-Aminonicotinic Acid | 5-Azidonicotinic Acid | Rationale for Difference |

| IUPAC Name | 5-aminopyridine-3-carboxylic acid[5] | 5-azidopyridine-3-carboxylic acid | Reflects the change in the C5 functional group. |

| CAS Number | 24242-19-1[5][6] | 100263-83-4 | Unique identifier for each distinct chemical entity. |

| Molecular Formula | C₆H₆N₂O₂[5][6] | C₆H₄N₄O₂ | The azide group (-N₃) replaces the amine group (-NH₂), resulting in a net addition of two nitrogen atoms and loss of two hydrogen atoms. |

| Molecular Weight | 138.12 g/mol [5][6] | 164.12 g/mol | The higher atomic mass of the two additional nitrogen atoms increases the overall molecular weight. |

| Appearance | Off-white to golden solid powder[2][3] | Typically a pale yellow or off-white solid | The electronic properties of the azide group can slightly alter the chromophore of the molecule. |

| Solubility | Soluble in DMSO[3]; sparingly soluble in water. | Expected to be soluble in polar organic solvents like DMSO and DMF. | The loss of the primary amine's hydrogen-bonding capability may slightly decrease water solubility compared to its precursor. |

| Key IR Spectra Bands | ~3400-3200 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch) | ~2100 cm⁻¹ (strong, sharp N₃ stretch) , ~1700 cm⁻¹ (C=O stretch) | The strong, characteristic azide stretch around 2100 cm⁻¹ is the most definitive spectroscopic difference. The N-H stretching bands are absent. |

| Reactivity | Nucleophilic, basic, can be diazotized | 1,3-dipolar cycloaddition ("Click Chemistry"), electrophilic | The core difference: the amine is a classical nucleophile, while the azide is a unique dipole used in bioorthogonal reactions. |

Part 2: Synthesis and Reactivity

The synthetic pathway from the amino to the azido compound is a cornerstone of chemical biology, transforming a simple building block into a powerful tool.

Synthesis of 5-Aminonicotinic Acid

A common and robust method for synthesizing 5-aminonicotinic acid involves the nucleophilic aromatic substitution of a halogenated precursor. The use of 5-bromonicotinic acid is well-documented.

Experimental Protocol: Synthesis from 5-Bromonicotinic Acid [2]

-

Charging the Reactor: A high-pressure reactor is charged with 5-bromonicotinic acid (100 mmol), copper sulfate pentahydrate (20 mmol), and a concentrated aqueous ammonia solution (e.g., 40 mL).

-

Reaction: The reactor is sealed and the mixture is heated to 170-180°C with vigorous stirring for approximately 19 hours.

-

Workup: After cooling, the dark solution is treated with sodium sulfide to precipitate copper ions as copper sulfide.

-

Purification: The mixture is filtered. The pH of the filtrate is adjusted to 4-5 with a suitable acid, causing the product to precipitate. The solid is then collected and dried to yield 5-aminonicotinic acid.

-

Causality: This is a copper-catalyzed nucleophilic aromatic substitution (a variation of the Buchwald-Hartwig amination). The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the displacement of the bromide by ammonia. Copper (I) is the active catalyst that enables this transformation.

Synthesis of 5-Azidonicotinic Acid

The conversion of the primary aromatic amine to an azide is a classic two-step, one-pot procedure involving diazotization followed by substitution.

Caption: Synthesis of 5-Azidonicotinic Acid from 5-Aminonicotinic Acid.

Experimental Protocol: Diazotization and Azidation

-

Dissolution: 5-aminonicotinic acid is suspended in an aqueous solution of a strong acid (e.g., 2 M HCl) and cooled to 0-5°C in an ice bath.

-

Diazotization: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the suspension with vigorous stirring, keeping the temperature below 5°C. The reaction is monitored for the disappearance of the starting amine. This step forms the highly reactive diazonium salt intermediate.

-

Azide Addition: A pre-cooled aqueous solution of sodium azide (NaN₃) is then added slowly to the reaction mixture. Vigorous nitrogen gas evolution is typically observed.

-

Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The product, 5-azidonicotinic acid, often precipitates and can be collected by filtration, washed with cold water, and dried.

-

Trustworthiness & Safety: This protocol is self-validating through the observable formation of the diazonium salt and subsequent nitrogen evolution upon azide addition. CRITICAL SAFETY NOTE: Sodium azide is highly toxic. Furthermore, diazonium salts can be explosive when isolated and dry. Azide compounds, particularly heavy metal azides that could form, are also potentially explosive. This synthesis must be performed with extreme caution, behind a blast shield, and in a well-ventilated fume hood.

Part 3: Divergent Applications in Research and Development

The functional group at the C5 position dictates the molecule's role in the laboratory and in drug discovery pipelines.

5-Aminonicotinic Acid: The Foundational Building Block

The primary utility of 5-aminonicotinic acid is as a versatile intermediate.[2] Its amino and carboxylic acid groups provide two distinct points for chemical modification.

-

Pharmaceutical Scaffolding: It serves as a key starting material for synthesizing more complex drug candidates. The pyridine core is a privileged structure in medicinal chemistry, and the amino group can be acylated, alkylated, or used to build larger heterocyclic systems to modulate a compound's activity, selectivity, and pharmacokinetic properties.[1]

-

Material Science: It is used in the synthesis of coordination polymers and other functional materials where the nitrogen atoms of the pyridine ring and the amino group can coordinate with metal ions.[3][4]

5-Azidonicotinic Acid: The Precision Tool for Bioconjugation

The introduction of the azide group transforms the molecule into a specialized reagent for "click chemistry," a term coined by Nobel laureate K. Barry Sharpless. Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]

-

Bioorthogonal Reactivity: The azide group is exceptionally stable in complex biological environments (like inside living cells) and does not react with the vast array of functional groups found in biomolecules (amines, thiols, carboxylic acids).[8][9] This "bioorthogonal" nature is its most powerful feature.

-

Bioconjugation: This allows for the precise, covalent linking of a molecule containing 5-azidonicotinic acid to another molecule bearing a terminal alkyne.[7][10] This reaction is highly efficient, specific, and forms a stable triazole linkage.

Caption: The "Click Chemistry" concept for bioconjugation.

Key Applications:

-

Drug Delivery and ADCs: An antibody can be functionalized with an alkyne, and a potent cytotoxic drug can be linked via 5-azidonicotinic acid. "Clicking" them together creates an Antibody-Drug Conjugate (ADC) that selectively delivers the toxin to cancer cells.[10]

-

Molecular Imaging: A bioactive molecule or peptide can be synthesized with an azide handle. It can then be "clicked" to a fluorescent dye containing an alkyne, allowing researchers to visualize the molecule's location and interactions within living cells.[7]

-

Proteomics and Activity-Based Profiling: Azide-functionalized probes can be used to label and identify specific classes of enzymes or proteins from complex biological samples.

Conclusion

The distinction between 5-aminonicotinic acid and 5-azidonicotinic acid is a clear illustration of how a single, well-chosen chemical transformation can dramatically expand a molecule's utility. While 5-aminonicotinic acid remains a crucial and versatile scaffold for building molecular complexity through traditional synthetic methods, its derivative, 5-azidonicotinic acid, provides access to the highly specific and bioorthogonal world of click chemistry. The conversion from a simple amine to a reactive azide transforms a basic building block into a precision instrument for modern chemical biology, enabling the construction of sophisticated bioconjugates, targeted therapeutics, and advanced imaging agents.

References

-

PubChem. (n.d.). 5-Aminonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

-

Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. Retrieved from [Link]

-

Gunda, G. T., & Singh, I. (2012). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Journal of Chemical Education, 89(10), 1325-1329. Retrieved from [Link]

-

MDPI. (2013, June 19). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-aminonicotinic Acid (C6H6N2O2), 5 grams. Retrieved from [Link]

-

PubMed. (2013, June 19). Applications of azide-based bioorthogonal click chemistry in glycobiology. Retrieved from [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. guidechem.com [guidechem.com]

- 3. 5-Aminonicotinic acid - CAS-Number 24242-19-1 - Order from Chemodex [chemodex.com]

- 4. adipogen.com [adipogen.com]

- 5. 5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Applications of azide-based bioorthogonal click chemistry in glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioconjugation application notes [bionordika.fi]

Technical Guide: Solubility & Handling of 5-Azidopyridine-3-carboxylic acid

This guide details the solubility profile, handling protocols, and stability considerations for 5-Azidopyridine-3-carboxylic acid (also known as 5-Azidonicotinic acid ). It is designed for researchers utilizing this compound as a photoaffinity linker or click chemistry reagent.

Executive Summary

5-Azidopyridine-3-carboxylic acid (CAS: 104265-55-8) presents a classic "solubility paradox" common to zwitterionic pyridine derivatives. While highly soluble in polar aprotic solvents like DMSO , its aqueous solubility is strictly pH-dependent.

-

The Critical Insight: The compound exhibits minimum solubility near its isoelectric point (pH 3–4). Attempting to dilute DMSO stocks into acidic buffers (pH < 5) often results in immediate precipitation ("crashing out").

-

The Solution: Successful aqueous integration requires maintaining a pH > 7.0 to ensure the carboxylate anion dominates, or using 100% DMSO for stock maintenance.

Physicochemical Profile

Understanding the ionization states is the key to mastering this compound's solubility.

| Property | Value / Characteristic | Impact on Protocol |

| Molecular Weight | ~164.12 g/mol | Small molecule, diffuses rapidly. |

| Functional Groups | Pyridine (Basic), Carboxylic Acid (Acidic), Azide (Lipophilic) | Amphoteric nature requires pH control. |

| Predicted pKa (Acid) | ~3.6 – 4.0 (Carboxylic acid) | At pH 7.4, this group is deprotonated (COO⁻). |

| Predicted pKa (Base) | ~2.5 – 3.0 (Pyridine Nitrogen) | The electron-withdrawing azide group lowers basicity compared to nicotinic acid. |

| Isoelectric Point (pI) | pH ~3.2 – 3.8 | DANGER ZONE: Solubility is lowest here. |

| LogP (Octanol/Water) | ~0.5 – 1.0 (Neutral form) | Moderately lipophilic when uncharged. |

Solubility in DMSO (The Stock Solvent)

Dimethyl sulfoxide (DMSO) is the gold standard for preparing stock solutions of 5-Azidopyridine-3-carboxylic acid. The aprotic nature of DMSO disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers without triggering ionization.

Solubility Limit

-

Thermodynamic Solubility: > 100 mM (at 25°C).

-

Recommended Stock Concentration: 50 mM or 100 mM.

Stability in DMSO

While chemically stable in DMSO, the azide moiety introduces specific risks:

-

Photostability: The azide group is a photo-trigger. Exposure to UV light (254–365 nm) converts the azide to a reactive nitrene, which will insert into C-H or N-H bonds of the solvent or the molecule itself.

-

Requirement: Store in amber glass or foil-wrapped vials.

-

-

Thermal Stability: Do not heat DMSO solutions above 40°C. Organic azides can decompose exothermically.

Solubility in Water (The Assay Medium)

Water solubility is binary based on pH.

-

pH < 3 (Acidic): The pyridine nitrogen is protonated (

). The molecule is cationic and moderately soluble. -

pH 3 – 4 (Isoelectric): The molecule exists as a Zwitterion (

) or neutral species. Lattice energy is high; solubility is minimal . -

pH > 6 (Basic): The carboxylic acid is deprotonated (

). The molecule is anionic and highly soluble (> 50 mM).

The "Crash-Out" Phenomenon

A common error occurs when a researcher dilutes a 100 mM DMSO stock into a slightly acidic buffer (e.g., PBS adjusted to pH 6.0 or MES buffer). The local concentration of the neutral species exceeds its solubility limit, causing rapid micro-precipitation that may be invisible to the naked eye but scatters light in optical assays.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

-

Reagents: 5-Azidopyridine-3-carboxylic acid (Solid), Anhydrous DMSO (Grade ≥ 99.9%).

-

Equipment: Amber glass vial (2 mL), Vortex mixer.

-

Weighing: Weigh 16.4 mg of the powder into an amber vial. Note: Use a plastic or ceramic spatula; avoid metal contact with azides.[1][2]

-

Dissolution: Add 1.0 mL of Anhydrous DMSO.

-

Mixing: Vortex vigorously for 30 seconds. The solution should be clear and slightly yellow.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "Right Way")

-

Target: 1 mM working solution in aqueous buffer.

-

Buffer Selection: Use PBS (pH 7.4), Tris-HCl (pH 8.0), or HEPES (pH 7.5). Avoid Acetate or Citrate buffers at pH < 5.

-

Dropwise Addition: Add the DMSO stock into the vortexing buffer. Do not add buffer to the DMSO.

-

Clarification: If the solution appears cloudy, adjust pH to 8.0 using 0.1 M NaOH.

Visualization: Solubility Decision Logic

The following diagram illustrates the critical decision pathways for solvent selection to prevent experimental failure.

Caption: Decision tree highlighting the critical pH dependency for aqueous solubility and the safety of DMSO for stock preparation.

Comparative Summary

| Feature | Water / Aqueous Buffer | DMSO |

| Solubility Capacity | Low (< 1 mM at pH 4) to High (> 50 mM at pH 8) | Very High (> 100 mM) |

| Primary Species | pH-dependent (Cation/Zwitterion/Anion) | Neutral / Solvated |

| Stability Risks | Hydrolysis (slow), Precipitation | Photolysis (Nitrene formation) |

| Freezing Point | 0°C | 19°C (Solidifies at room temp) |

| Best Use Case | Final biological assay (pH 7.4) | Long-term storage (-20°C) |

Safety & Handling (Azide Specifics)

Although 5-Azidopyridine-3-carboxylic acid has a Carbon-to-Nitrogen (C/N) ratio of 1.5 (6 Carbons / 4 Nitrogens), which borders on the "high energy" classification, aromatic azides are generally more stable than aliphatic ones. However, standard azide safety protocols must be enforced:

-

No Metal Spatulas: Azides can react with heavy metals to form shock-sensitive metal azides. Use plastic or ceramic tools.

-

Light Protection: The compound is a photo-affinity label. Ambient light can degrade it over time. Work in low-light conditions if possible and store in amber containers.

-

Waste Disposal: Do not dispose of azide solutions down the drain (risk of explosion in lead pipes). Quench with 10% ceric ammonium nitrate or dispose of as hazardous chemical waste.

References

-

PubChem. (n.d.). Nicotinic Acid (Pyridine-3-carboxylic acid) Physical Properties.[3][4][5][6] National Library of Medicine. Retrieved from [Link]

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context: pKa prediction for pyridine derivatives). Retrieved from [Link]

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Context: Stability and handling of organic azides). Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Azide Handling and Safety Guide.[2] (Context: General safety protocols for C/N ratio and metal incompatibility). Retrieved from [Link]

Sources

Application Note: Preparation of 5-Azidopyridine-3-Carboxylic Acid NHS Ester

Abstract & Utility

This technical guide details the synthesis and handling of 5-azidopyridine-3-carboxylic acid N-hydroxysuccinimide (NHS) ester , a high-value heterobifunctional linker. This molecule bridges two powerful bioconjugation modalities:

-

NHS Ester: Reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[1][2]

-

Aryl Azide: Enables bioorthogonal "Click Chemistry" (CuAAC or SPAAC) with alkynes.

This protocol is designed for researchers requiring a robust route to synthesize this linker from the commercially available precursor, 5-aminonicotinic acid.

Safety Directives (Critical)

WARNING: High-Energy Compound The target molecule contains an organic azide. While aromatic azides are generally more stable than aliphatic ones, strict safety protocols are non-negotiable.

-

C/N Ratio Analysis:

-

Formula:

-

Calculation:

-

Status: The ratio is

. This compound is energetic . It is stable at room temperature but must never be subjected to heat, shock, or distillation.

-

-

Handling Rules:

-

No Metal Spatulas: Use Teflon or ceramic tools to prevent formation of shock-sensitive metal azides.

-

Cold Storage: Store the isolated azide at

C. -

Blast Shield: Perform all reactions behind a safety shield.

-

Scale Limit: Do not scale this reaction above 1 gram without specific safety calorimetry testing.

-

Retrosynthetic Analysis & Workflow

The synthesis proceeds in two distinct stages: the conversion of the amine "warhead" to an azide via a diazonium intermediate, followed by the activation of the carboxylic acid "payload handle" into an NHS ester.

Diagram 1: Synthetic Workflow

Caption: Two-step synthesis from amine precursor to activated NHS ester.

Detailed Protocols

Phase 1: Synthesis of 5-Azidopyridine-3-carboxylic Acid

Objective: Convert the amino group to an azide via the Sandmeyer reaction.

Reagents:

-

5-Aminonicotinic acid (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Sodium Azide (

, 1.5 eq) -

Hydrochloric Acid (

, 6M) -

Distilled Water[3]

Protocol:

-

Solubilization: In a round-bottom flask, suspend 5-aminonicotinic acid (e.g., 500 mg) in 6M HCl (5 mL). The pyridine nitrogen will protonate, aiding solubility. Cool the mixture to

C in an ice/water bath. -

Diazotization: Dissolve

in a minimum volume of water.[4] Add this solution dropwise to the reaction mixture, maintaining the temperature below-

Expert Tip: Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). If negative, add slightly more

.

-

-

Azidation: Dissolve

in a minimum volume of water. Add this dropwise to the diazonium mixture at -

Completion: Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

-

Isolation: The product, 5-azidonicotinic acid, often precipitates as the zwitterion. Adjust pH to ~3-4 (isoelectric point) with saturated sodium acetate solution to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum over

.

Phase 2: NHS Ester Activation

Objective: Activate the carboxylic acid for amine conjugation.

Reagents:

-

5-Azidonicotinic acid (from Phase 1)

-

N-Hydroxysuccinimide (NHS, 1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC

HCl, 1.5 eq) -

Anhydrous DMF (Dimethylformamide) or DMSO[5]

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve 5-azidonicotinic acid in anhydrous DMF (concentration ~0.1 M).

-

Activation: Add EDC

HCl and NHS to the solution. -

Reaction: Stir at RT under inert atmosphere for 12–16 hours.

-

Monitoring: TLC (Solvent: 10% MeOH in DCM) or LC-MS. The NHS ester is less polar than the free acid.

-

-

Workup (Critical): Do not use aqueous extraction , as the NHS ester hydrolyzes rapidly.

-

Method: Pour the DMF reaction mixture into 10 volumes of ice-cold Ethyl Acetate (or Diethyl Ether). The product should precipitate or oil out.

-

Purification: If a solid forms, filter and wash with cold ether. If an oil forms, decant the supernatant, triturate with ether/hexane, and dry under high vacuum.

-

-

Storage: Store immediately at

C under desiccant.

Quality Control & Characterization

| Technique | Expected Signal | Diagnostic Value |

| FT-IR | Strong peak at ~2120 cm⁻¹ | Confirms presence of Azide ( |

| FT-IR | Split peaks at 1740, 1780 cm⁻¹ | Confirms NHS Ester carbonyls |

| ¹H NMR | Shift of aromatic protons | Pyridine protons shift downfield vs. amine precursor |

| Mass Spec | [M+H]⁺ | Confirm molecular weight (approx. 262.2 Da) |

Diagram 2: Troubleshooting Logic

Caption: Decision matrix for troubleshooting synthesis failures.

References

-

Organic Syntheses. (2010).[6] Working with Hazardous Chemicals - Organic Syntheses. Link

-

Stanford Environmental Health & Safety. (2023). Information on Azide Compounds. Link

-

BenchChem. (2025).[2] Reaction Buffer Preparation for NHS Ester Chemistry: Application Notes and Protocols. Link

-

Lumiprobe. (2024). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Link

-

Vector Laboratories. (2024). Azidoacetic Acid NHS Ester Specifications. Link

-

Filimonov, V. D., et al. (2008).[7] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates. Organic Letters. (Cited via Organic Chemistry Portal). Link

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Diazotisation [organic-chemistry.org]

Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) with 5-Azidonicotinic Acid

Executive Summary

5-Azidonicotinic acid (5-ANA) serves as a potent photoaffinity labeling (PAL) reagent and a bioorthogonal handle in peptide chemistry. Unlike aliphatic azides used primarily for "click" chemistry (CuAAC), the aryl azide moiety in 5-ANA is designed to generate a highly reactive nitrene species upon UV irradiation (254–300 nm), enabling covalent crosslinking to nearby biomolecules.

This guide addresses the specific challenges of incorporating 5-ANA into peptides via Fmoc-SPPS. The aromatic azide group is chemically robust but photolabile and sensitive to reduction . Standard SPPS protocols must be modified to prevent premature photolysis during synthesis and reduction of the azide to an amine during cleavage.

Critical Material Considerations

Stability & Handling

-

Photosensitivity: The aryl azide moiety is stable to ambient light for short periods but degrades under direct sunlight or intense laboratory lighting.

-

Protocol: Wrap all reaction vessels, columns, and purification fractions in aluminum foil. Work under amber light if available.

-

-

Thermal Stability: Stable at standard SPPS temperatures (RT to 40°C). Avoid microwave heating during the coupling of the azide unit itself to prevent thermal decomposition.

-

Chemical Stability:

-

Acids: Stable to TFA (trifluoroacetic acid) unless reducing scavengers are present.

-

Bases: Stable to 20% piperidine (Fmoc deprotection).

-

Reductants: High Risk. Thiols (e.g., ethanedithiol, dithiothreitol) and phosphines (e.g., TCEP) will reduce the azide to an amine.

-

Reagent Compatibility Table

| Reagent Class | Specific Reagent | Compatibility | Notes |

| Coupling Agents | HATU, HBTU, PyBOP | High | Standard activation works well. HATU is preferred for the electron-deficient nicotinic acid. |

| Bases | DIPEA, NMM | High | Standard organic bases are safe. |

| Deprotection | 20% Piperidine/DMF | High | Aryl azides are generally stable to Fmoc removal conditions. |

| Cleavage Scavengers | EDT, DTT, Thioanisole | INCOMPATIBLE | CRITICAL: Thiols reduce aryl azides to anilines. |

| Cleavage Scavengers | TIPS, Phenol, Water | High | Use these non-reducing scavengers. |

| Solvents | DMF, NMP, DCM | High | 5-ANA is soluble in DMF and DMSO. |

Experimental Protocol: Fmoc-SPPS Incorporation

Synthesis Strategy

5-Azidonicotinic acid is a carboxylic acid.[1][2] It is typically introduced at the N-terminus as a capping group or on a Lysine/Ornithine side chain (after selective deprotection of an orthogonal protecting group like Mtt or ivDde).

Step-by-Step Workflow

Phase A: Resin Preparation & Peptide Assembly

-

Resin Selection: Rink Amide (for amides) or Wang (for acids).

-

Swelling: Swell resin in DCM (20 min) then DMF (20 min).

-

Chain Elongation: Perform standard Fmoc deprotection (20% piperidine/DMF, 2 x 5 min) and amino acid coupling (AA/HBTU/DIPEA 4:4:8 eq) until the peptide backbone is complete.

Phase B: Coupling 5-Azidonicotinic Acid

Note: Perform this step in low light or with foil-wrapped vessels.

-

Preparation: Dissolve 5-azidonicotinic acid (4 equiv. relative to resin loading) in dry DMF.

-

Activation: Add HATU (3.9 equiv.) and DIPEA (8 equiv.).

-

Why HATU? The pyridine ring is electron-deficient, making the carboxylic acid less nucleophilic. HATU/HOAt generates a more reactive ester than HBTU/HOBt.

-

-

Coupling: Add the activated mixture to the resin (N-terminal free amine or side-chain free amine).

-

Incubation: Shake at Room Temperature for 2–4 hours .

-

Do not use microwave heating for this specific step to ensure azide integrity.

-

-

Monitoring: Verify completion with a Kaiser test (should be negative/yellow) or Chloranil test (for secondary amines).

Phase C: Cleavage & Isolation (The "No-Thiol" Rule)

This is the most common failure point. Standard "Reagent K" will destroy your product.

-

Washing: Wash resin extensively with DMF (5x) and DCM (5x) to remove basic amines. Dry under nitrogen.

-

Cocktail Preparation: Prepare Cocktail S (Azide-Safe) :

-

Cleavage: Add cocktail to resin. Shake for 2–3 hours at RT (protected from light).

-

Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether. Centrifuge and wash pellet 3x with ether.

-

Lyophilization: Dissolve pellet in water/acetonitrile (0.1% TFA) and lyophilize. Keep the resulting powder in the dark at -20°C.

Mechanism of Action: Photoaffinity Labeling[5]

The utility of 5-ANA lies in its photochemistry. Upon UV irradiation, the aryl azide yields a nitrene, a highly reactive electrophile that inserts into neighboring bonds.

Caption: Photochemical pathway of aryl azides. UV excitation leads to nitrogen loss and nitrene formation, which crosslinks to target proteins via insertion or radical mechanisms.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Mass Spec shows M-26 peak | Reduction of Azide (-N3) to Amine (-NH2) | Check Cleavage Cocktail. Ensure no thiols (EDT/DTT) were used. Use TIPS/Phenol only. |

| Incomplete Coupling | Low reactivity of nicotinic acid | Use HATU or PyBOP instead of HBTU/DIC. Double couple (2 x 2h). |

| Decomposition during synthesis | Light exposure or heat | Wrap vessel in foil. Avoid microwave for the azide coupling step. |

| Precipitate in Coupling Mix | Poor solubility of 5-ANA | Dissolve 5-ANA in pure DMSO or NMP before adding to the resin mixture. |

References

-

Fields, G. B., & Noble, R. L. (1990).[5] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5] International Journal of Peptide and Protein Research.[5] Link

- Foundational text for Fmoc SPPS and cleavage scavengers.

-

Lundquist, J. T., & Pelletier, J. C. (2001). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters. Link

- Discusses stability of azides in SPPS.

-

Schneggenburger, P. E., et al. (2010). Azide reduction during peptide cleavage from solid support – the choice of thioscavenger? Journal of Peptide Science. Link

- Definitive study proving EDT/DTT reduces azides during TFA cleavage.

-

Fleets, G. (2014). Photoaffinity Labeling in Target- and Binding-Site Identification. Current Topics in Medicinal Chemistry. Link

- Review of photoaffinity labeling mechanisms and probe design.

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

- Comprehensive review of azide chemistry and stability.

Sources

Technical Support Center: Aromatic Azide Safety in the Laboratory

Welcome to the Technical Support Center for the safe handling of aromatic azides. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile yet energetic compounds in their work. Aromatic azides are invaluable reagents in modern organic synthesis, particularly in bioconjugation, "click chemistry," and the synthesis of complex nitrogen-containing heterocycles.[1] However, their inherent potential for explosive decomposition necessitates a deep understanding of their properties and strict adherence to safety protocols.

This guide moves beyond a simple checklist of do's and don'ts. It aims to provide you with the causal understanding behind each safety recommendation, empowering you to make informed decisions and foster a robust safety culture in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with aromatic azides?

A1: Aromatic azides are high-energy molecules that can be sensitive to various stimuli, leading to rapid and explosive decomposition. The primary hazards include:

-

Thermal Sensitivity: Heating aromatic azides can cause them to decompose exothermically, which can lead to an explosion. The decomposition temperature is influenced by the substituents on the aromatic ring.[1]

-

Shock and Friction Sensitivity: Many organic azides are sensitive to mechanical shock, friction, and pressure.[1] Activities such as grinding, scraping with a metal spatula, or using ground-glass joints can initiate explosive decomposition.[1][2]

-

Light Sensitivity: Some aromatic azides are sensitive to UV light and can decompose upon prolonged exposure.[1] This property is utilized in photoaffinity labeling but requires careful handling.

-

Toxicity: Azide compounds are toxic and can be absorbed through the skin, inhaled, or ingested.[1] Symptoms of exposure may include dizziness, weakness, headache, and irritation.[1]

Q2: How can I assess the stability of a new aromatic azide I've synthesized?

A2: Before working with any new aromatic azide, a thorough risk assessment of its stability is crucial. Two widely accepted guidelines are:

-

Carbon-to-Nitrogen (C/N) Ratio: This ratio provides a preliminary estimate of an organic azide's stability.[3][4] A higher C/N ratio generally indicates greater stability.[4]

-

The "Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) within a molecule provides sufficient "dilution" to render the compound relatively safe to handle.[5][6]

It is important to note that aromatic azides are generally less stable than aliphatic azides.[1]

Q3: What materials are incompatible with aromatic azides?

A3: To prevent violent reactions and the formation of highly explosive compounds, strictly avoid contact between aromatic azides and the following:

-

Strong Acids: Contact with strong acids can form the highly toxic and explosive hydrazoic acid.[1][5]

-

Heavy Metals: Heavy metals such as copper, lead, silver, and mercury, and their salts, can form highly shock-sensitive and explosive heavy metal azides.[1][5] This is why metal spatulas should never be used to handle azides.[2][7]

-

Halogenated Solvents: Solvents like dichloromethane and chloroform can react with azides to form extremely unstable di- and tri-azidomethane.[1][5][8]

-

Other Incompatible Chemicals: Sodium azide, a common precursor, reacts violently with carbon disulfide, bromine, and dimethyl sulfate.[2]

Q4: What are the best practices for storing aromatic azides?

A4: Proper storage is critical to prevent accidental decomposition. Follow these guidelines:

-

Temperature and Light: Store aromatic azides in a cool, dark, and well-ventilated area, away from heat sources.[1][2] Refrigerated or freezer storage is recommended for long-term stability.[1]

-

Containers: Use tightly closed containers.[3] For synthesized organic azides, amber bottles are recommended.[3] If there is a possibility of slow decomposition and gas buildup, consider using vented caps.[1]

-

Labeling: Clearly label all containers with the chemical name, date of synthesis, and appropriate hazard warnings.[1]

-

Segregation: Store azides away from incompatible materials, particularly acids and metals.[2][3]

Troubleshooting Guide: Common Issues in Aromatic Azide Handling

| Issue | Potential Cause(s) | Troubleshooting/Preventative Action(s) |

| Unexpected color change or gas evolution from a stored azide solution. | Decomposition of the azide due to exposure to light, heat, or contaminants. | Immediately move the container to a blast shield in a fume hood. Do not attempt to open it. Consult with your institution's Environmental Health and Safety (EHS) office for disposal procedures. For prevention, always store azides in a cool, dark place and ensure containers are clean and free of contaminants.[1][2] |

| A solid azide appears discolored or has a crystalline crust around the cap. | Potential formation of shock-sensitive decomposition products or sublimation. | Do not handle the container. The area should be secured, and EHS should be contacted immediately for emergency disposal. To prevent this, regularly inspect stored azides and ensure containers are properly sealed. |

| Difficulty in purifying an aromatic azide. | The azide may be thermally unstable, making distillation or sublimation hazardous. | Never use elevated temperatures for purification.[3] Purification should be limited to methods like extraction, precipitation, or low-temperature vacuum transfer.[3] |

| A reaction involving an aromatic azide is not proceeding as expected. | The azide may have decomposed, or there may be incompatible materials present. | Re-evaluate the stability of your azide using the C/N ratio and "Rule of Six".[3][5][6] Ensure all reagents and solvents are compatible and free from acidic or metallic impurities.[1][5] |

Experimental Protocols

Protocol 1: General Safe Handling of Aromatic Azides

-

Risk Assessment: Before any experiment, conduct a thorough risk assessment, paying close attention to the stability of the specific aromatic azide, the scale of the reaction, and potential byproducts.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.[1][3] A face shield should be worn in addition to goggles when there is a significant risk of explosion.[1]

-

Engineering Controls: All work with aromatic azides must be conducted in a certified chemical fume hood.[1] A blast shield should be placed between the experiment and the user, especially when working with new compounds, on a larger scale, or when applying heat.[1][6]

-

Scale: Always begin with small-scale reactions (milligram to low-gram scale) to assess the compound's behavior before scaling up.[1]

-

Handling Solids: Use plastic or ceramic spatulas to handle solid azides to avoid friction and the formation of shock-sensitive metal azides.[2][3] Avoid scratching or grinding solid azides.[3]

-

Glassware: Avoid using ground-glass joints as the friction can initiate decomposition.[1][2]

-

Concentration: Do not use a rotary evaporator to concentrate solutions of azides with a C/N ratio of less than 4.[3]

Protocol 2: Emergency Spill Response

For Small Spills (Solid < 250g, Liquid < 250mL) inside a Fume Hood:

-

Alert Personnel: Inform others in the lab of the spill.

-

Containment: For liquid spills, confine the spill to a small area using absorbent pads.[3] For solid spills, gently cover with paper towels or absorbent pads.[3]

-

Wetting (for solids): Wet the covering with a pH > 9 buffer solution to prevent dust from becoming airborne.[3]

-

Cleanup: Carefully wipe up the spill with absorbent pads.[3]

-

Decontamination: Clean the affected surfaces with a pH > 9 buffer solution.[3]

-

Waste Disposal: Collect all contaminated materials in a dedicated, labeled "azide contaminated waste" container.[3]

For Large Spills or Spills Outside a Fume Hood:

-

Evacuate: Immediately evacuate the area and warn others.[3]

-

Secure the Area: Post "Do Not Enter" signs on the lab doors.[3]

-

Contact Emergency Services: Contact your institution's EHS or emergency response team.[3]

Visualizations

Caption: A workflow for assessing the risks associated with a new aromatic azide.

Caption: Simplified potential decomposition pathways for an aromatic azide.

References

- Azides - UVIC. (2022, May 18).

- Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting - Benchchem. (n.d.).

- Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (2021, February 16). Retrieved from the University of New Mexico website.

- Sodium Azide SOP - Duke OESO. (n.d.).

- Catalysis of hydrogen azide decomposition - RSC Publishing. (n.d.).

- Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (2017, July 14). Retrieved from the University of California, Berkeley.

- Safe Handling of Azides - safety.pitt.edu. (2013, February 1). Retrieved from the University of Pittsburgh website.

- Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.).

- School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). Retrieved from a university School of Chemistry SOP.

- Recent advances in transition metal-catalyzed N-atom transfer reactions of azides - PMC. (n.d.).

- A comparative study on the thermal stability of different organic azides - Benchchem. (n.d.).

- Azides. (n.d.). Retrieved from a university Environmental Health and Safety website.

- Technical Support Center: Safe Handling of Azides - Benchchem. (n.d.).

- Sodium Azide NaN3 - Division of Research Safety - Illinois. (2019, September 19). Retrieved from the University of Illinois Urbana-Champaign.

- US7338540B1 - Decomposition of organic azides - Google Patents. (2008, March 4).

- Azide Synthesis | Professor Steven V. Ley Research Group. (n.d.).

- (PDF) The thermal decomposition of azidopyridines - ResearchGate. (2025, August 9).

- Azide - Wikipedia. (n.d.).

- Azide Synthesis Explosion The round bottom flask and water condenser on the left was obliterated into the glas. (2017, November 1).

- Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines - SciELO. (n.d.). Retrieved from the Scientific Electronic Library Online.

- A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates. (2013).

- Decomposition of Potassium Azide Melts in the Presence of Metal Catalysts | Inorganic Chemistry - ACS Publications. (n.d.).

- The Formation and Acid-Catalysed Decomposition of Azides Derived from Activated Olefins. - University of Surrey. (n.d.).

- Synthesis of Aromatic Azides using Different Methodologies | Request PDF - ResearchGate. (n.d.).

- Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. (n.d.). Retrieved from a university Health, Safety & Risk Management department.

- Working with Hazardous Chemicals - Organic Syntheses. (2010, January 25).

- Copper-Catalyzed Decomposition of Benzenesulfonyl Azide in Cyclohexene Solution | Journal of the American Chemical Society - ACS Publications. (n.d.).

- Azides in the Synthesis of Various Heterocycles - PMC. (2022, June 9).

- Reaction of aromatic azides with strong acids: formation of fused nitrogen heterocycles and arylamines - ResearchGate. (2026, January 17).

- Sodium azide poisoning: a narrative review - eScholarship.org. (2021, August 1).

- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.).

- Trimethylsilyl Azide - Chemistry and Biochemistry. (n.d.). Retrieved from a university Chemistry and Biochemistry department.

- An Easy Access to Aryl Azides from Aryl Amines under Neutral Conditions. (2005).

- Sodium azide poisoning in five laboratory technicians - PMC. (n.d.).

- Synthesis of Aromatic Azides using Different Methodologies - Bentham Science Publisher. (2024, April 2).

- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018, June 29).

- The reaction of some aromatic acids with sodium azide in a trifluoroacetic acid - SciSpace. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. uvic.ca [uvic.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. ucd.ie [ucd.ie]

Purification methods for 5-azidopyridine-3-carboxylic acid (HPLC vs crystallization)

Current Status: Operational Topic: Purification Protocols (HPLC vs. Crystallization) Safety Level: HIGH RISK (Energetic Material)

Part 1: Critical Safety Advisory (Read Before Proceeding)

STOP. Before attempting any purification, you must acknowledge the energetic nature of this molecule.

The Hazard: 5-Azidopyridine-3-carboxylic acid (Formula: C₆H₄N₄O₂) contains a high nitrogen content relative to carbon.

-

C/N Ratio Analysis: The Carbon-to-Nitrogen ratio is 1.5 (

). -

The "Rule of Six": Standard safety protocols suggest that organic azides are generally stable if (

. This molecule violates that rule significantly. It is potentially shock-sensitive and thermally unstable .

Mandatory Safety Controls:

-

No Metal Spatulas: Azides can react with transition metals (Fe, Cu, Zn) to form highly explosive metal azides. Use Teflon or ceramic tools only.

-

Temperature Limit: Do NOT heat solutions above 40°C. Traditional hot recrystallization is dangerous.

-

Light Protection: Azides are photolabile. Perform all purification steps in amber glassware or foil-wrapped vessels to prevent decomposition into nitrenes.

-

Acid Safety: Do not concentrate azide solutions containing strong acids; this can concentrate hydrazoic acid (

), which is volatile and explosive.[1][2]

Part 2: Method Selection Matrix

Choose your purification route based on your impurity profile and scale.

| Feature | Method A: Isoelectric Precipitation | Method B: Preparative HPLC |

| Primary Goal | Bulk removal of inorganic salts & starting material. | Isolation of >99% pure material; removal of regioisomers. |

| Scale | Gram to Multigram scale. | Milligram to Gram scale. |

| Safety Profile | Safer: Operates at low temperature.[1][2][3][4] | Moderate: High pressure; risk of precipitating in lines. |

| Solvent Use | Low (Aqueous/Alcohol). | High (Acetonitrile/Water).[5] |

| Key Limitation | Cannot separate closely related organic isomers. | Throughput is limited by column loading. |

Decision Logic Diagram

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Part 3: Protocol A - Isoelectric Precipitation (Crystallization)

Theory: Pyridine carboxylic acids are amphoteric (zwitterionic). They have minimal solubility in water at their isoelectric point (pI). By manipulating pH, we can solubilize the impurities and precipitate the target.

-

Estimated pI: ~3.5–4.0 (The electron-withdrawing azide group lowers the pyridine basicity compared to nicotinic acid).

Step-by-Step Workflow

-

Dissolution (Basification):

-

Suspend crude solid in water (10 mL/g).

-

Cool to 0–5°C in an ice bath.

-

Slowly add 1M NaOH dropwise until the solid fully dissolves and pH reaches ~8–9. Note: The solution turns yellow/brown.

-

Filtration: Filter this basic solution through a 0.45 µm membrane to remove insoluble mechanical impurities.

-

-

Precipitation (Acidification):

-

Keep the filtrate at 0–5°C.

-

Slowly add 1M Acetic Acid (preferred over HCl to avoid strong localized acidity).

-

Monitor pH continuously.

-

Target: As pH approaches 3.5–4.0, a thick precipitate will form.

-

Stir for 30 minutes at 0°C to ensure complete precipitation.

-

-

Isolation:

-

Filter the solid using a sintered glass funnel (no metal!).

-

Wash: Wash the cake 2x with cold water, then 1x with cold ethanol (to remove water and aid drying).

-

Drying: Dry under high vacuum at room temperature . Do not use a heated oven.

-

Troubleshooting (Precipitation)

Q: The product is "oiling out" instead of crystallizing.

-

Cause: The concentration is too high, or the temperature rose above 10°C.

-

Fix: Add a small amount of Ethanol (10-20% v/v) to the aqueous mixture before acidification. Keep the system strictly at 0°C. Scratch the glass side (with a glass rod) to induce nucleation.

Q: My yield is very low (<40%).

-

Cause: You likely over-acidified (pH < 2) or under-acidified (pH > 5).

-

Fix: The product is soluble as a cation at pH < 2 (protonated pyridine) and as an anion at pH > 5 (carboxylate). You must hit the exact pI window (pH 3.5–4.0).

Part 4: Protocol B - Preparative HPLC

Theory: Reverse Phase (C18) chromatography separates based on hydrophobicity. The zwitterionic nature requires pH control to suppress ionization and ensure retention.

Method Parameters

| Parameter | Specification | Reasoning |

| Column | C18 (e.g., Agilent Zorbax SB-C18) or Mixed-Mode (Primesep 100) | C18 is standard; Mixed-Mode handles polar pyridines better if C18 fails. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the carboxylic acid is protonated (neutral) for retention. |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. Avoid Methanol if transesterification is a risk. |

| Gradient | 0% B to 40% B over 20 min | The molecule is polar; it will elute early. High organic is not needed. |

| Detection | UV @ 254 nm | Azide and Pyridine rings absorb strongly here. |

| Flow Rate | Scale-dependent | Ensure backpressure < 200 bar. |

HPLC Logic & Troubleshooting Diagram

Figure 2: Troubleshooting logic for peak tailing, a common issue with pyridine derivatives.

FAQs (HPLC)

Q: The peak splits into two.

-

Diagnosis: This is often due to pH mismatch between the sample solvent and the mobile phase.

-

Solution: Dissolve your sample in the starting mobile phase (0% B: Water + 0.1% Acid). Do not inject samples dissolved in pure DMSO or 100% MeCN if the injection volume is large.

Q: I see a new peak growing during the run.

-

Diagnosis: On-column decomposition. The azide is degrading, likely due to light exposure or heat generated by friction in the column (UHPLC).

-

Solution: Wrap the column and sample vials in aluminum foil. Lower the flow rate to reduce frictional heating.

Part 5: Storage & Stability

-

Storage Condition: -20°C, under Argon/Nitrogen, in the dark.

-

Shelf Life: Azides are metastable. Re-verify purity via LC-MS every 3 months.

-

Disposal: Do not dispose of azide waste in acidic drains (forms explosive

) or metal containers. Quench with excess sodium nitrite (

References

-

University of Pittsburgh. (2013). Safe Handling of Azides.[1][3][6] Environmental Health & Safety Guidelines.[1] Link

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Application Note. Link

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[5] (Reference for Pyridine/Acid pKa values). Link

-

University of California, Santa Barbara. (n.d.). Organic Azides: Safety and Handling.[1][3][6]Link

-

BenchChem. (2025).[2] Technical Support Center: Safe Handling of Azides.[1]Link

Sources

Technical Support Center: pH-Dependent Solubility of 5-Azidonicotinic Acid

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the pH-dependent solubility of 5-azidonicotinic acid, a critical parameter for its application in pharmaceutical sciences, particularly in the synthesis of bioconjugates via click chemistry. We will move beyond simple protocols to explore the underlying chemical principles, offer a robust experimental workflow, and provide solutions to common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the physicochemical behavior of 5-azidonicotinic acid in aqueous solutions.

Q1: Why is the solubility of 5-azidonicotinic acid dependent on pH?

A: The pH-dependent solubility of 5-azidonicotinic acid is a direct result of its molecular structure. It is an ionizable molecule containing a carboxylic acid functional group on a pyridine ring. Carboxylic acids are weak acids, meaning they can exist in two states depending on the pH of the solution: a neutral, protonated form (R-COOH) and an ionized, deprotonated carboxylate form (R-COO⁻).

-

At low pH (acidic conditions): The concentration of protons (H⁺) in the solution is high. According to Le Châtelier's principle, the equilibrium shifts to favor the neutral, protonated form of the molecule. This form is generally less polar and, consequently, exhibits lower aqueous solubility.

-

At high pH (basic conditions): The concentration of protons is low. The carboxylic acid group donates its proton to the medium, forming the negatively charged carboxylate ion. This ionized form is significantly more polar and interacts more favorably with water molecules, leading to a substantial increase in solubility.[1]

The solubility of such ionizable drugs is therefore critically influenced by the pH of their environment.[1][2]

Q2: What is the estimated pKa of 5-azidonicotinic acid, and how does it influence solubility?

A: The acid dissociation constant (pKa) is the pH at which the neutral (R-COOH) and ionized (R-COO⁻) forms of the molecule are present in equal concentrations. It is the inflection point of the pH-solubility curve.

The azide (-N₃) group at the 5-position is known to be an electron-withdrawing group (EWG) by induction. EWGs pull electron density away from the carboxylic acid, stabilizing the conjugate base (carboxylate anion) and making the proton more easily removable.[6][7] This effect increases the acidity of the molecule, which translates to a lower pKa value . Therefore, the pKa of 5-azidonicotinic acid is predicted to be slightly lower than 4.85 . An experimental determination is essential for precise formulation work.

Q3: How can I predict the solubility of 5-azidonicotinic acid at a specific pH?

A: The relationship between pH, pKa, and the total solubility (S) of a weak acid can be described by the Henderson-Hasselbalch equation.[8][9][10] The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. The relationship is given by the equation:

S = S₀ (1 + 10^(pH - pKa))

Where:

-

S is the total solubility at a specific pH.

-

S₀ is the intrinsic solubility (the solubility of the neutral, un-ionized form). This is the minimum solubility, which occurs at pH values well below the pKa.

-

pKa is the acid dissociation constant.

To use this equation, you must first experimentally determine the intrinsic solubility (S₀) and the pKa.[11]

Q4: Is the azide functional group stable across the physiological pH range (e.g., 1.2-7.4)?

A: Yes, the azide functional group is generally robust and stable under the aqueous acidic, neutral, and basic conditions typically used for solubility studies.[12] It is not expected to react or degrade within the physiological pH range. However, azides are incompatible with strong reducing agents (like dithiothreitol or phosphines) and can form explosive hydrazoic acid under very strong acidic conditions, which are not typically encountered in these experiments.[12]

Section 2: Experimental Guide - The Shake-Flask Method for Determining pH-Solubility Profile

This section provides a validated, step-by-step protocol for experimentally measuring the equilibrium solubility of 5-azidonicotinic acid. The saturation shake-flask method is a globally recognized standard for this purpose.[11][13]

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Materials & Reagents

-

5-Azidonicotinic Acid (solid powder)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or water bath (set to 37 ± 1 °C, per WHO guidelines for BCS)[13]

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Reagents for buffer preparation (e.g., HCl, NaOH, potassium phosphate monobasic, sodium acetate)

Step-by-Step Protocol

-

Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range. For biopharmaceutical relevance, buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 (simulated intestinal fluid) are recommended.[13] It is also advisable to include a pH value around the estimated pKa and a higher pH (e.g., 7.4) to capture the full solubility curve. Verify the final pH of each buffer at 37 °C.

-

Sample Preparation: Add an excess amount of solid 5-azidonicotinic acid to a vial containing a known volume of each pH buffer. "Excess" means adding enough solid so that undissolved material remains visible after equilibration. This ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in the shaker/water bath set to 37 °C. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed with preliminary time-point experiments.[2]

-

Phase Separation: After equilibration, remove the vials and allow the contents to settle at the experimental temperature. Carefully separate the undissolved solid from the saturated supernatant. This is best achieved by centrifuging the vials and then filtering the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to prevent solid particles from artificially inflating the measured concentration.

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with an appropriate solvent (often the same buffer) to bring the concentration within the linear range of your analytical method.

-

Quantify the concentration of dissolved 5-azidonicotinic acid using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or HPLC-UV. A standard calibration curve must be prepared in the same medium to ensure accurate quantification.

-

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH point. Plot the solubility (on a logarithmic scale) against the pH to generate the pH-solubility profile.

Section 3: Troubleshooting Guide & Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability in results for the same pH point. | 1. Incomplete Equilibration: The system has not reached a true thermodynamic equilibrium. 2. Temperature Fluctuations: Solubility is highly temperature-dependent. 3. Inaccurate pH: The buffer pH was not correctly prepared or verified at the experimental temperature. | 1. Action: Perform a time-course study (e.g., measure solubility at 12, 24, 48, and 72 hours) to determine the minimum time required to reach a plateau. 2. Action: Ensure your shaker/water bath maintains a stable temperature (± 1 °C). Allow samples to settle at this temperature before phase separation. 3. Action: Always calibrate the pH meter immediately before use and measure the final buffer pH at 37 °C. |

| The solid material changes appearance after equilibration. | 1. Salt Formation: At certain pH values, the compound may form a salt with buffer components, which has a different solubility and solid form. 2. Polymorphism: The compound may have converted to a different, more stable (and likely less soluble) crystalline form. | 1. Action: This is a valid result representing the solubility of the in situ salt. It is crucial to note this observation. 2. Action: Characterize the solid material before and after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for changes in the crystal form. |

| Solubility does not increase significantly at pH > pKa. | 1. Limited Solubility of the Ionized Form: While rare for simple carboxylic acids, the salt form itself may have a limiting solubility. 2. Common Ion Effect: If the buffer contains an ion that is also the counter-ion of the salt form, it can suppress solubility.[11] | 1. Action: This represents the true solubility limit of the deprotonated species under these conditions. 2. Action: Be mindful of buffer composition. If possible, use buffers with different counter-ions to investigate this effect. |

Section 4: Data Interpretation & Visualization

A proper understanding of the relationship between pH, pKa, and the molecular species in solution is key to interpreting your results.

Ionization State vs. pH Diagram

Caption: Relationship between pH, pKa, and the ionization state of 5-azidonicotinic acid.

Example Data Summary

Once you have your experimental results, they can be summarized in a table. The following is an example of what this data might look like, which you can use as a template.

| pH of Buffer (at 37 °C) | Measured Solubility (mg/mL) | Predominant Species |

| 1.2 | 0.8 | Neutral (R-COOH) |

| 3.5 | 1.5 | Neutral (R-COOH) |

| 4.5 (≈pKa) | 8.5 | Neutral ≈ Ionized |

| 6.8 | 150.2 | Ionized (R-COO⁻) |

| 7.4 | >200.0 | Ionized (R-COO⁻) |

Plotting this data (pH on the x-axis, log(Solubility) on the y-axis) will yield the characteristic pH-solubility profile for a weak acid, showing low solubility at pH < pKa and a sharp increase in solubility as the pH rises above the pKa.

References

-

Nicotinic acid - Wikipedia. [Link]

-

Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. [Link]

-

Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium - FlexiPrep. [Link]

-

Nicotinic Acid. Merck Index. [Link]

-

Niacin - Nicotinic Acid - Vitamin PP - Vitamin B3 - Bionic ( Pyridine-3-carboxylic acid ) - 1000g - SYNTHETIKA. [Link]

-

Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

-

Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]

-

Exp. 11 The influence of pH on solubility in water Theory. Mustansiriyah University. [Link]

-

Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

-

Henderson–Hasselbalch equation - Wikipedia. [Link]

-

Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. MDPI. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. FIP. [Link]

-

pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]

-

Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

-

Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Bentham Science. [Link]

-

Author's personal copy. [Link]

-

5-Aminonicotinic Acid | C6H6N2O2 | CID 354316 - PubChem. [Link]

-

5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. [Link]

-

amino acid pka of carboxylic acid - Chemistry Stack Exchange. [Link]

-

Bordwell pKa Table - Organic Chemistry Data. [Link]

-

21.2: Acidity of Carboxylic Acids - Chemistry LibreTexts. [Link]

-

Using Atomic Charges to Describe the pKa of Carboxylic Acids - ChemRxiv. [Link]

-

DFT-based insights into carboxylic acid acidity: Correlating pKa with free energy and vibrational signatures - Journal of Chemistry Letters. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

-

Acid dissociation constant - Wikipedia. [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery - PMC. [Link]

-

E5: Acid Dissociation Constants of Organics - Chemistry LibreTexts. [Link]

Sources

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 5. Nicotinic Acid [drugfuture.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. flexiprep.com [flexiprep.com]

- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 11. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Researcher's Guide to IR Peak Identification: The Case of 5-Azidonicotinic Acid

This guide provides an in-depth, comparative analysis for the identification of the azide functional group in 5-azidonicotinic acid using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple peak tables to explain the causality behind spectral features, offering a framework for confident and accurate spectral interpretation. We will compare the spectrum of our target molecule with relevant alternatives to isolate and understand the characteristic azide vibrational signature.

The Vibrational Signature of the Azide Group

The azide functional group (-N₃) is a linear, energetic moiety with unique vibrational properties that make it readily identifiable via IR spectroscopy. Its vibrational modes are dominated by two key stretching frequencies:

-

Asymmetric Stretch (ν_as): This is the most characteristic and diagnostically useful vibration. It involves the stretching of one N-N bond while the other contracts. This mode produces a very strong and sharp absorption band, typically located in the range of 2100-2170 cm⁻¹ .[1] The intensity is due to the large change in dipole moment during the vibration.

-

Symmetric Stretch (ν_s): This mode involves the simultaneous stretching or contracting of both N-N bonds. The resulting absorption is typically found around 1330-1250 cm⁻¹ .[2][3] However, this peak is often weak and can be obscured by other vibrations in the fingerprint region, making the asymmetric stretch the primary identifier.

The precise position of the asymmetric azide peak is sensitive to its electronic environment. Electron-withdrawing groups attached to the azide tend to increase the frequency (shift to a higher wavenumber), while electron-donating groups have the opposite effect.[1]

Experimental Workflow: Acquiring a High-Quality Spectrum

Obtaining a clean, interpretable IR spectrum is paramount. The choice of sampling technique depends on the sample's physical state and available equipment. For a solid powder like 5-azidonicotinic acid, Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method are the most common and reliable choices.[4][5]

Caption: Experimental workflow for FTIR analysis of a solid sample.

Protocol 1: Attenuated Total Reflectance (ATR) Method

This is often the preferred method due to its speed and minimal sample preparation.[4]

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the 5-azidonicotinic acid powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the powder and the crystal surface.

-

Data Collection: Collect the sample spectrum. The instrument software will automatically ratio this against the background to produce the final absorbance or transmittance spectrum.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional technique yields high-quality transmission spectra but requires more careful preparation.[6]

-

Sample Preparation: In a dry agate mortar and pestle, grind 1-2 mg of 5-azidonicotinic acid until it is a fine, glossy powder.

-

Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Data Collection: First, collect a background spectrum using a blank KBr pellet or an empty sample holder. Then, carefully place the sample pellet into the FTIR sample holder and collect the spectrum.

Spectral Analysis and Comparative Identification

The structure of 5-azidonicotinic acid contains several key functional groups that will be visible in the IR spectrum. Identifying the azide peak is best achieved by comparing its spectrum to molecules that lack the azide group (nicotinic acid) and those that isolate the aromatic azide feature (phenyl azide).

Caption: Structure of 5-azidonicotinic acid and its key IR absorptions.

Comparative Data Summary

The table below summarizes the expected IR absorption frequencies for 5-azidonicotinic acid and its comparative counterparts.

| Functional Group Vibration | 5-Azidonicotinic Acid (Expected) | Nicotinic Acid[7][8] | Phenyl Azide[1] |

| O-H Stretch (Carboxylic Acid) | ~3300-2500 cm⁻¹ (very broad) | ~3300-2500 cm⁻¹ (very broad) | N/A |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |

| Azide Asymmetric Stretch (ν_as) | ~2125 cm⁻¹ (strong, sharp) | N/A | ~2120 cm⁻¹ (strong, sharp) |

| C=O Stretch (Carboxylic Acid) | ~1710 cm⁻¹ (strong) | ~1700 cm⁻¹ (strong) | N/A |

| Aromatic C=C & C=N Stretches | ~1610, 1580, 1470 cm⁻¹ | ~1617, 1594 cm⁻¹ | ~1600, 1490 cm⁻¹ |

| Azide Symmetric Stretch (ν_s) | ~1280 cm⁻¹ (weak-medium) | N/A | ~1290 cm⁻¹ (weak-medium) |

Analysis and Interpretation

-

Identifying the Azide Peak: The most unambiguous feature in the spectrum of 5-azidonicotinic acid is the strong, sharp peak expected around 2125 cm⁻¹ .[9] This region of the IR spectrum is often called the "triple bond region," but it is relatively uncongested. The only common functional groups that absorb here are alkynes (2100-2260 cm⁻¹, usually weaker), nitriles (2220-2260 cm⁻¹), and other cumulenes, none of which are present in our molecule.[10] The absence of this peak in the nicotinic acid spectrum and its presence in both 5-azidonicotinic acid and phenyl azide confirms its assignment to the azide's asymmetric stretch.

-

Influence of the Aromatic System: When attached to an aromatic ring, the azide group's asymmetric stretch typically appears at a slightly higher frequency than in aliphatic azides (which absorb near 2100 cm⁻¹).[1] The pyridine ring in 5-azidonicotinic acid is electron-withdrawing, which can lead to a slight increase in the frequency of the ν_as(N₃) band compared to less electron-poor systems.

-

Carboxylic Acid Features: The presence of the carboxylic acid is clearly confirmed by two features. First, a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded dimer. Second, a strong carbonyl (C=O) stretch around 1710 cm⁻¹.[11] These peaks are present in both 5-azidonicotinic acid and the nicotinic acid standard, confirming their origin.

-

Aromatic Ring Vibrations: The absorptions in the 1610-1450 cm⁻¹ region are due to C=C and C=N stretching vibrations within the pyridine ring.[12] These are present in all three aromatic compounds, though their exact positions and intensities will differ slightly due to the different substituents.

Conclusion

The definitive identification of the azide functional group in 5-azidonicotinic acid via IR spectroscopy is achieved by locating the strong, sharp, and highly characteristic asymmetric stretching band (ν_as) at approximately 2125 cm⁻¹ . This assignment is validated through a comparative approach:

-

This peak is absent in the spectrum of the parent compound, nicotinic acid.

-

Its position is consistent with that observed for other aromatic azides, such as phenyl azide.

-

The peak's location in a relatively clear spectral window minimizes the chance of misidentification.

By coupling a robust experimental protocol with a logical, comparative analysis of the resulting spectra, researchers can confidently confirm the successful incorporation of the azide moiety into their target molecules, a critical step in many synthetic and drug development workflows.

References

- Taylor, L. D. (1962). The Infrared Spectrum of Nicotinic Acid. Journal of Organic Chemistry, 27.

- Landgrebe, J. A. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education, 78(3).

-

ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Available at: [Link]

-

ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1). Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Available at: [Link]

-

Prasad, M. et al. (2011). Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1316-25. Available at: [Link]

-

Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

-

AIP Publishing. (n.d.). Infrared Spectra of the Azide Ion in Alkali‐Halide Lattices. The Journal of Chemical Physics. Available at: [Link]

-

Považanec, F., Kováč, J., & Dandarová, M. (1978). Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. Collection of Czechoslovak Chemical Communications, 43(5), 1284-1288. Available at: [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Biblio. (n.d.). An IR spectroscopy study of the degradation of surface bound azido-groups in high vacuum. Available at: [Link]

-

Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

-